Cas no 2432-11-3 (2,6-Diphenylphenol)

2,6-Diphenylphenol is a sterically hindered phenolic compound characterized by the presence of two phenyl groups at the 2 and 6 positions of the phenol ring. This structural configuration enhances its stability and resistance to oxidative degradation, making it a valuable intermediate in organic synthesis and polymerization processes. Its high thermal stability and electron-donating properties are advantageous in applications such as antioxidant formulations and as a precursor for advanced materials. The compound’s rigid molecular structure also contributes to its utility in the development of liquid crystals and specialty polymers. 2,6-Diphenylphenol is typically available in high purity grades, ensuring consistent performance in research and industrial applications.
2,6-Diphenylphenol structure
2,6-Diphenylphenol structure
商品名:2,6-Diphenylphenol
CAS番号:2432-11-3
MF:C18H14O
メガワット:246.3032
MDL:MFCD00009716
CID:42943
PubChem ID:87568985

2,6-Diphenylphenol 化学的及び物理的性質

名前と識別子

    • [1,1':3',1''-Terphenyl]-2'-ol
    • 2,6-Diphenylphenol
    • 2,5-DIMETHYL-2,5-BIS-(BENZOYLPEROXY)-HEXANE
    • 2,6-diphenyl-phenol
    • 2,6-Ph2C6H3OH
    • 2'-hydroxy[1,1':3',1"]terphenyl
    • 2'-Hydroxy-m-terphenyl
    • m-Terphenyl-2'-ol
    • 2-Hydroxy-m-Terphenyl
    • [m-Terphenyl]-2'-ol
    • 2,6-diphenyl phenol
    • ATGFTMUSEPZNJD-UHFFFAOYSA-N
    • LA93W35M96
    • 2,6-di-phenylphenol
    • 2,6,-Diphenylphenol
    • 2,6-di(phenyl)phenol
    • ATGFTMUSEPZNJD-UHFFFAOYSA-
    • 2,6-Diphenylphenol, 98%
    • AC-30727
    • (M-TERPHENYL)-2'-OL
    • J-015445
    • CS-0156488
    • NS00009626
    • D78169
    • InChI=1/C18H14O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13,19H
    • 3-PHENYL-[1,1'-BIPHENYL]-2-OL
    • EINECS 219-401-9
    • UNII-LA93W35M96
    • 26353-84-4
    • AMY38633
    • FT-0610721
    • SCHEMBL60283
    • DTXSID30947151
    • AC8713
    • Q20898365
    • A817224
    • 2432-11-3
    • AKOS015918243
    • SY009068
    • C18H14O
    • (1,1':3',1''-TERPHENYL)-2'-OL
    • PHENOL, 2,6-DIPHENYL-
    • EC 219-401-9
    • 2 pound not6-Diphenylphenol
    • MFCD00009716
    • D2563
    • [1,1':3',1''-Terphenyl]-2'-ol; [m-Terphenyl]-2'-ol; 2'-Hydroxy-m-terphenyl
    • DB-020253
    • MDL: MFCD00009716
    • インチ: 1S/C18H14O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13,19H
    • InChIKey: ATGFTMUSEPZNJD-UHFFFAOYSA-N
    • ほほえんだ: O([H])C1C(=C([H])C([H])=C([H])C=1C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
    • BRN: 2051224

計算された属性

  • せいみつぶんしりょう: 246.10400
  • どういたいしつりょう: 246.104
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 20.2

じっけんとくせい

  • 色と性状: はくしょくけっしょうふんまつ
  • 密度みつど: 1.0572 (rough estimate)
  • ゆうかいてん: 101.0 to 104.0 deg-C
  • ふってん: 349.31°C (rough estimate)
  • フラッシュポイント: 183.2°C
  • 屈折率: 1.4700 (estimate)
  • PSA: 20.23000
  • LogP: 4.72620
  • ようかいせい: 不溶性

2,6-Diphenylphenol セキュリティ情報

2,6-Diphenylphenol 税関データ

  • 税関コード:29071990

2,6-Diphenylphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1227128-5g
[1,1':3',1''-Terphenyl]-2'-ol
2432-11-3 98%
5g
¥87 2023-04-14
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0483669467-1g
2,6-Diphenylphenol
2432-11-3 98%
1g
¥ 29.1 2024-07-20
SHENG KE LU SI SHENG WU JI SHU
sc-254383A-5 g
2,6-Diphenylphenol,
2432-11-3 98%
5g
¥451.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-254383A-5g
2,6-Diphenylphenol,
2432-11-3 98%
5g
¥451.00 2023-09-05
TRC
D492230-250mg
2,6-Diphenylphenol
2432-11-3
250mg
$ 141.00 2023-09-07
eNovation Chemicals LLC
D910677-100g
2,6-Diphenylphenol
2432-11-3 95%
100g
$290 2023-09-03
Aaron
AR003GV4-5g
[1,1':3',1''-Terphenyl]-2'-ol
2432-11-3 95%
5g
$6.00 2025-02-11
SHENG KE LU SI SHENG WU JI SHU
sc-254383-1g
2,6-Diphenylphenol,
2432-11-3 98%
1g
¥150.00 2023-09-05
eNovation Chemicals LLC
Y1044687-5g
[1,1':3',1''-Terphenyl]-2'-ol
2432-11-3 95+%
5g
$55 2025-02-22
eNovation Chemicals LLC
Y1044687-500g
[1,1':3',1''-Terphenyl]-2'-ol
2432-11-3 95+%
500g
$490 2024-06-07

2,6-Diphenylphenol 合成方法

2,6-Diphenylphenol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:2432-11-3)2,6-Diphenylphenol
注文番号:1691178
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:02
価格 ($):discuss personally

2,6-Diphenylphenol 関連文献

2,6-Diphenylphenolに関する追加情報

Professional Introduction to 2,6-Diphenylphenol (CAS No. 2432-11-3)

2,6-Diphenylphenol, identified by the Chemical Abstracts Service Number (CAS No.) 2432-11-3, is a significant organic compound with a molecular structure that has garnered considerable attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its two phenyl groups attached to a central phenolic ring, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various industrial applications.

The molecular formula of 2,6-Diphenylphenol is C14H10O, reflecting its aromatic nature and the presence of an oxygen atom in the phenolic moiety. This structural configuration imparts distinct reactivity patterns, making it a versatile building block for the synthesis of more complex molecules. The presence of two phenyl rings enhances its stability and influences its electronic and steric properties, which are critical factors in determining its utility in different chemical processes.

In recent years, 2,6-Diphenylphenol has been the subject of extensive research due to its potential applications in pharmaceuticals, agrochemicals, and advanced materials. One of the most notable areas of interest is its role as a precursor in the synthesis of biologically active compounds. Researchers have explored its derivatives as intermediates for drugs targeting various diseases, including inflammatory disorders and infectious diseases. The phenolic hydroxyl group and the aromatic rings provide multiple sites for functionalization, enabling the creation of molecules with tailored pharmacological properties.

The compound's stability under various conditions makes it an attractive candidate for use in industrial applications as well. For instance, 2,6-Diphenylphenol has been investigated for its potential use in the development of corrosion inhibitors and polymer additives. Its ability to form stable complexes with metals suggests that it could be employed to protect metal surfaces from degradation in harsh environments. Additionally, its aromatic structure and electron-donating properties make it a candidate for use in organic electronics, where such compounds can contribute to the development of more efficient conductive materials.

Recent advancements in synthetic methodologies have further expanded the scope of applications for 2,6-Diphenylphenol. Techniques such as palladium-catalyzed cross-coupling reactions have enabled the efficient introduction of additional functional groups onto its structure, leading to novel derivatives with enhanced biological activity. These derivatives are being evaluated for their potential as therapeutic agents, with particular focus on their ability to modulate enzyme activity and interact with biological targets.

The pharmaceutical industry has shown particular interest in 2,6-Diphenylphenol due to its structural similarity to known bioactive molecules. Researchers are exploring its derivatives as potential inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary studies suggest that certain modifications to its structure can enhance its inhibitory activity while reducing side effects associated with existing drugs. This has opened up new avenues for drug discovery and development.

Moreover, 2,6-Diphenylphenol has found utility in the field of materials science. Its aromatic nature and ability to form stable radicals make it a promising candidate for use in polymer stabilization and flame retardants. By incorporating this compound into polymer matrices, researchers aim to improve the thermal stability and flame resistance of materials used in construction, automotive components, and consumer products. The ability to tailor its derivatives allows for fine-tuning of these properties to meet specific industrial requirements.

The environmental impact of using 2,6-Diphenylphenol as an intermediate or additive is also being carefully evaluated. Studies have focused on its biodegradability and potential toxicity to aquatic ecosystems. While preliminary data suggest that it is relatively stable under environmental conditions, efforts are underway to develop derivatives that are more environmentally friendly without compromising their efficacy in industrial or pharmaceutical applications.

In conclusion, 2 , 6 - Diphenylphenol ( CAS No . 243 2 - 11 - 3 ) is a multifaceted compound with significant potential across multiple industries . Its unique structural features , reactivity patterns , and versatility make it a valuable asset in both academic research and industrial applications . As research continues , new uses for this compound are likely to emerge , further solidifying its importance in modern chemistry .

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:2432-11-3)2,6-Diphenylphenol
sfd5689
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:2432-11-3)2,6-Diphenylphenol
A817224
清らかである:99%/99%
はかる:100g/500g
価格 ($):174.0/677.0